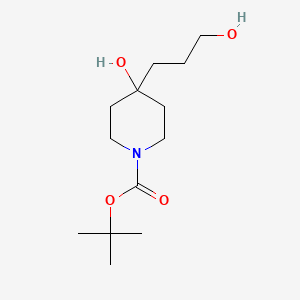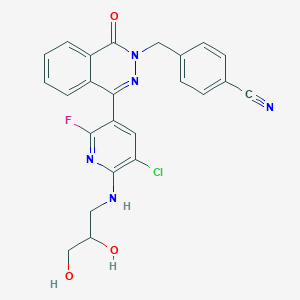![molecular formula C13H13N3O B2535656 N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide CAS No. 2361657-88-5](/img/structure/B2535656.png)
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide, also known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPP is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of COX-2 by binding to the enzyme's active site and preventing the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. In addition to its inhibition of COX-2, this compound has also been shown to inhibit the activity of other enzymes and proteins, including 5-lipoxygenase and nitric oxide synthase.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, allowing researchers to study the effects of these molecules in a controlled environment. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications in the treatment of inflammatory diseases, and the study of its effects on other enzymes and proteins in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide involves the reaction of 1-methylpyrazole with 3-bromobenzaldehyde, followed by the addition of prop-2-enamide. The resulting compound is then purified through recrystallization to obtain a high-purity product.
Scientific Research Applications
N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition may have potential therapeutic applications in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-[3-(1-methylpyrazol-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)15-12-6-4-5-10(7-12)11-8-14-16(2)9-11/h3-9H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWSZFKGIFBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

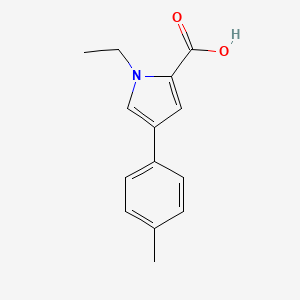
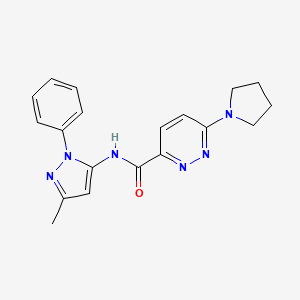
![2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2535577.png)
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)
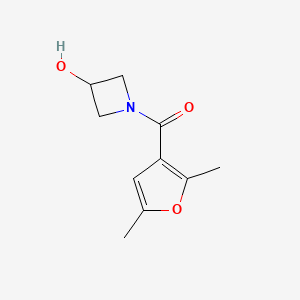
![3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2535583.png)
![4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one](/img/structure/B2535584.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2535585.png)
![3-(3-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2535589.png)
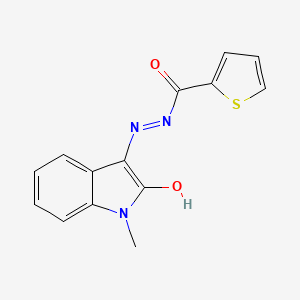
![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)

